![molecular formula C26H28N4O3 B2699287 2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1226455-44-2](/img/structure/B2699287.png)
2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolo[3,2-d]pyrimidine . It’s an orange powder with a melting point greater than 300°C . The compound has been characterized using IR spectroscopy, 1H NMR, and 13C NMR .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been reported in the literature . The process involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction conditions include heating under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its NMR data . The 1H NMR data shows signals for aromatic protons, methyl protons, and exchangeable protons (OH and NH). The 13C NMR data provides information about the carbon atoms in the molecule .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is an orange powder with a melting point greater than 300°C . Its IR spectrum shows characteristic absorption bands for various functional groups . The NMR data provides information about the protons and carbons in the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, similar in structure to the compound . These compounds were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. This suggests potential applications of such compounds in cancer research and therapy (Al-Sanea et al., 2020).
Antimicrobial Properties
Another study by Hossan et al. (2012) focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds, derived from a similar base structure, showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).
COX Inhibitors for Anti-Inflammatory and Analgesic Applications
A study by Abu‐Hashem et al. (2020) synthesized novel derivatives related to the compound of interest, demonstrating significant COX-1/COX-2 inhibition, with analgesic and anti-inflammatory activities. Some compounds had high inhibitory activity on COX-2 selectivity and showed promising results compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Potential in Treating Histamine and Acetylcholine Receptor-Related Conditions
Maggiali et al. (1988) synthesized compounds structurally akin to the one , which showed inhibitory properties against histamine (H1) and acetylcholine on guinea pig isolated ileum. One compound exhibited H1 receptor antagonist activity, suggesting potential therapeutic applications in conditions related to histamine and acetylcholine receptors (Maggiali et al., 1988).
Role in Tuberculosis Treatment
Bergstrom et al. (1984) conducted a study on pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, which are structurally related to the compound of interest. They found that the derivatives of these compounds had significant activity against RNA viruses, and some showed potential as antiviral agents against Coxsackie B4 virus infection in animal models. This indicates the possible use of such compounds in treating tuberculosis and other viral infections (Bergstrom et al., 1984).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-4-14-29-18-28-24-21(19-10-6-5-7-11-19)16-30(25(24)26(29)32)17-23(31)27-15-20-12-8-9-13-22(20)33-2/h5-13,16,18H,3-4,14-15,17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJZIVGWHNEIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

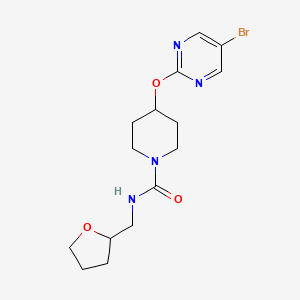
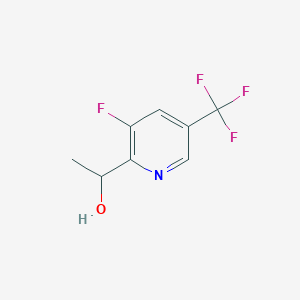
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

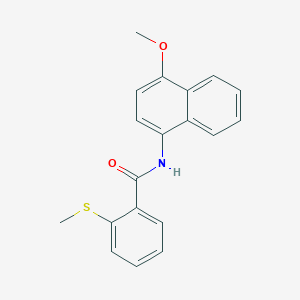
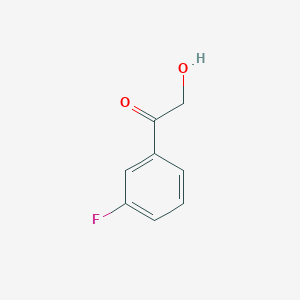

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2699219.png)


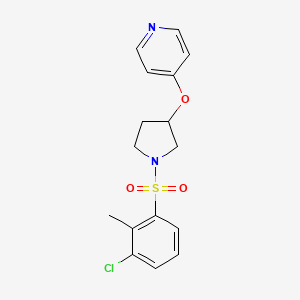
![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)
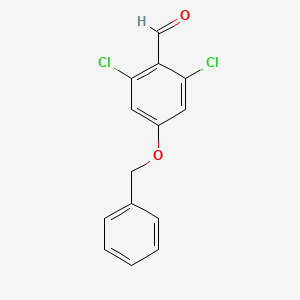
![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)